molecular formula C14H26ClNO6 B2520370 N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE CAS No. 347411-95-4

N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE

Cat. No.: B2520370
CAS No.: 347411-95-4
M. Wt: 339.81
InChI Key: KEMPWZHOLVVGLI-UHFFFAOYSA-N
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Description

N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated hexyl group, multiple hydroxyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE typically involves multiple steps. One common method starts with the chlorination of hexanol to produce 6-chlorohexanol. This intermediate is then reacted with a glycosyl donor to form the glycosidic bond, resulting in the formation of the oxan ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(6-CHLOROHEXYL)OXY]-4,5-DIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL}ACETAMIDE is unique due to its combination of a chlorinated hexyl group, multiple hydroxyl groups, and an acetamide moiety.

Properties

IUPAC Name

N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26ClNO6/c1-9(18)16-11-13(20)12(19)10(8-17)22-14(11)21-7-5-3-2-4-6-15/h10-14,17,19-20H,2-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMPWZHOLVVGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCCCCl)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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